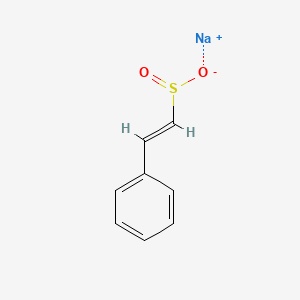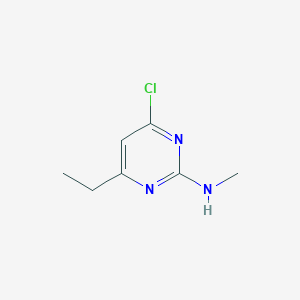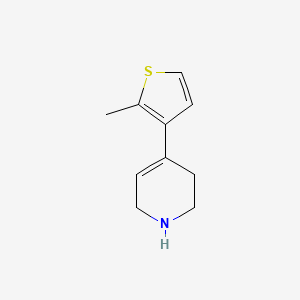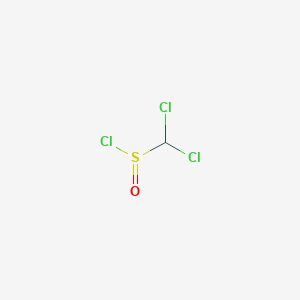
Dichloromethanesulfinyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloromethanesulfinyl chloride is an organosulfur compound with the molecular formula CHCl₂OS. It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its reactivity and is often utilized in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloromethanesulfinyl chloride can be synthesized through the chlorination of methanesulfinyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, this compound is produced by the chlorination of methanesulfinyl chloride in large reactors. The process involves the continuous addition of chlorine gas and the removal of heat to maintain the desired reaction temperature. The product is then purified through distillation to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
Dichloromethanesulfinyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl chlorides.
Reduction: It can be reduced to form methanesulfinyl compounds.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl chlorides.
Reduction: Methanesulfinyl compounds.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Dichloromethanesulfinyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl chlorides and other derivatives.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of dichloromethanesulfinyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophiles to form various derivatives. The molecular targets include nucleophilic sites on biomolecules and other organic compounds. The pathways involved in its reactions include nucleophilic substitution and oxidation-reduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the additional chlorine atom.
Dichloromethane: Similar in containing chlorine atoms but lacks the sulfinyl group.
Chloromethanesulfonyl chloride: Similar in containing both chlorine and sulfonyl groups but differs in the position of the chlorine atoms.
Uniqueness
Dichloromethanesulfinyl chloride is unique due to its combination of chlorine and sulfinyl groups, which gives it distinct reactivity and applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
62479-74-7 |
|---|---|
Molecular Formula |
CHCl3OS |
Molecular Weight |
167.4 g/mol |
IUPAC Name |
dichloromethanesulfinyl chloride |
InChI |
InChI=1S/CHCl3OS/c2-1(3)6(4)5/h1H |
InChI Key |
NEIDSGYCIHZSSN-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


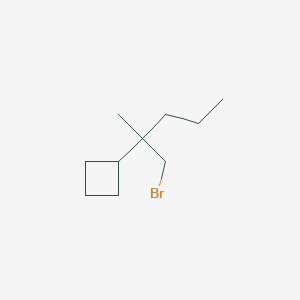
![2-chloro-1-[1-(3,5-difluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13161641.png)
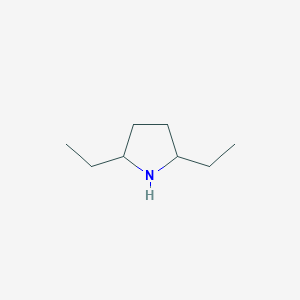
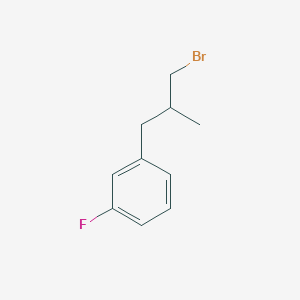
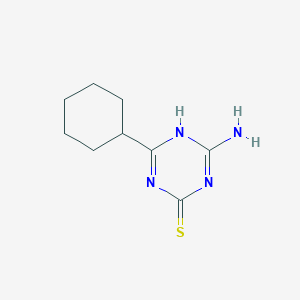
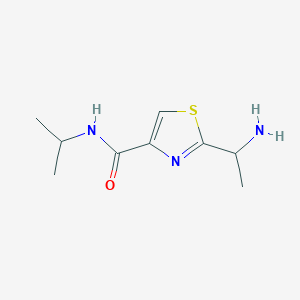
![5-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13161667.png)
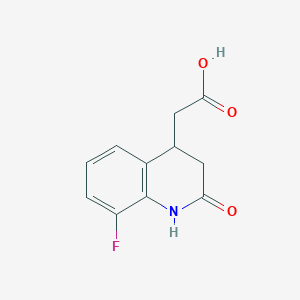
![2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-[1-(2-furyl)ethyl]acetamide](/img/structure/B13161673.png)
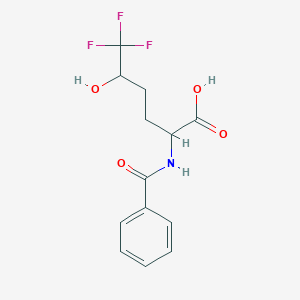
![[(2-Methoxyphenyl)methyl]urea hydrochloride](/img/structure/B13161677.png)
